1-(Trifluoromethyl)naphthalene-2-acetonitrile
Description
Properties
Molecular Formula |
C13H8F3N |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI Key |
XZCSHBFUDYGMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetonitrile typically involves the metalation of 1-(trifluoromethyl)naphthalene. This process includes the use of organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-2-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and the acetonitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(Trifluoromethyl)naphthalene-2-acetonitrile has been explored for its potential biological activities, particularly in drug development. Studies have shown that compounds with trifluoromethyl groups can exhibit enhanced pharmacological properties.
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.5 | Staphylococcus aureus |
| This compound | 4.0 | Escherichia coli |
- Anticancer Potential : Preliminary studies have indicated that this compound may inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), potentially through mechanisms involving apoptosis induction or cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis Induction |
| A549 | 15.0 | Cell Cycle Arrest |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Electrophilic Substitution : The trifluoromethyl group enhances the electrophilicity of the naphthalene ring, allowing for selective substitutions at different positions.
- Reduction Reactions : The nitrile group can be reduced to primary amines, which are valuable intermediates in the synthesis of pharmaceuticals.
Material Science
In materials science, this compound is being investigated for its potential use in developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Case Study 1: Antibacterial Efficacy
A study synthesized several naphthalene derivatives, including this compound, demonstrating enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This case emphasizes the compound's potential as an alternative to traditional antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase-3 activity. This highlights its potential as a lead compound for further development in cancer therapeutics.
Mechanistic Insights
Mechanistic studies suggest that the trifluoromethyl group enhances binding affinity to specific biological targets, including enzymes involved in metabolic pathways. Computational docking studies have indicated favorable interactions with dihydroorotate dehydrogenase (DHODH), which is a target for antimalarial drug development.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DHODH | -8.5 |
| CYP3A4 | -7.0 |
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and acetonitrile groups. These interactions can affect the kinetic acidity of arenes and naphthalenes, influencing various chemical pathways . The compound’s effects are mediated by its ability to participate in electron-transfer reactions and form stable intermediates.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(Trifluoromethyl)naphthalene-2-acetonitrile is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H8F3N
- Molecular Weight : 233.19 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC2=C(C=CC=C2C=C1)C(=C(C=C1)C(F)(F)F)C#N
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Trifluoromethyl Group : The trifluoromethyl group can be introduced via electrophilic fluorination or through the use of trifluoromethylating agents.
- Naphthalene Derivative Formation : Starting from naphthalene, various substitution reactions can be employed to introduce the acetonitrile group at the 2-position.
- Final Coupling Reaction : The final product is obtained through a coupling reaction that integrates the trifluoromethyl and acetonitrile functionalities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and allowing for interactions with cellular components.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study showed that derivatives of naphthalene with trifluoromethyl substitutions demonstrated significant activity against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .
- Anticancer Properties : In vitro studies have explored the anticancer potential of similar compounds. For instance, a series of trifluoromethylated naphthalenes were evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCAT), which are implicated in various metabolic disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(Trifluoromethyl)naphthalene-2-acetonitrile to ensure high yield and purity?
- Methodological Answer: Synthesis typically involves introducing the trifluoromethyl group to a naphthalene precursor followed by acetonitrile functionalization. Critical parameters include:
- Catalyst Selection: Use of Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions to optimize regioselectivity .
- Temperature Control: Maintaining anhydrous conditions and precise temperature ranges (e.g., 80–100°C) to prevent side reactions .
- Purification: Column chromatography or recrystallization to isolate the product, with NMR and mass spectrometry for purity validation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer:
- Spectroscopic Techniques: Use NMR to confirm trifluoromethyl group placement and UV-Vis spectroscopy to study electronic transitions influenced by the nitrile group .
- X-Ray Crystallography: Resolve crystal structure to verify spatial arrangement, particularly steric effects from the trifluoromethyl group .
- Computational Modeling: DFT calculations to predict reactivity and electron distribution, aiding in rational design of derivatives .
Advanced Research Questions
Q. How can discrepancies in reported toxicological data for this compound be systematically addressed?
- Methodological Answer: Follow a systematic review framework to assess data reliability:
- Risk of Bias Assessment: Apply tools like Table C-7 (Experimental Animal Studies) to evaluate randomization, blinding, and dose accuracy .
- Confidence Rating: Rate studies based on consistency, directness, and precision of outcomes (e.g., hepatic toxicity) using criteria from Step 6 of ATSDR’s review process .
- Data Harmonization: Cross-reference results with structurally similar compounds (e.g., 2-methylnaphthalene) to identify trends or outliers .
Q. What experimental designs are recommended to study the environmental fate of this compound?
- Methodological Answer:
- Partitioning Studies: Measure log (octanol-water coefficient) to assess bioaccumulation potential, leveraging protocols from Appendix B (Environmental Monitoring) .
- Degradation Pathways: Conduct photolysis/hydrolysis experiments under controlled pH and UV conditions, monitoring intermediates via LC-MS .
- Ecotoxicology: Use standardized OECD guidelines for aquatic toxicity testing, focusing on Daphnia magna and algal models to quantify EC values .
Q. How can mechanistic insights into the compound’s biological activity be derived using in vitro models?
- Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs or cytochrome P450 enzymes, noting enhanced binding affinity from the trifluoromethyl group’s hydrophobicity .
- Metabolic Profiling: Incubate with liver microsomes to identify metabolites (e.g., hydroxylated derivatives) via high-resolution mass spectrometry .
- Dose-Response Analysis: Use Hill equation modeling to quantify potency (IC) and efficacy, comparing results with structurally analogous nitriles .
Data Integration and Contradiction Analysis
Q. What strategies resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer:
- Meta-Analysis: Pool data from heterogeneous studies (e.g., in vitro vs. in vivo) using Forest plots to visualize variability .
- In Silico Predictions:** Apply tools like ADMET Predictor to reconcile differences in metabolite formation rates across species .
- Sensitivity Testing: Replicate key experiments under standardized conditions (e.g., ISO 10993 for biocompatibility) to isolate methodological artifacts .
Tables for Reference
| Parameter | Method | Relevant Evidence |
|---|---|---|
| Synthetic Yield Optimization | Lewis acid catalysts, 80–100°C | |
| Toxicity Risk of Bias | Randomization, blinding assessment | |
| Environmental Persistence | log , photolysis kinetics |
Key Takeaways
- Synthesis: Prioritize regioselectivity and purity validation .
- Toxicology: Use systematic frameworks to address data conflicts .
- Mechanistic Studies: Combine in vitro assays and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
